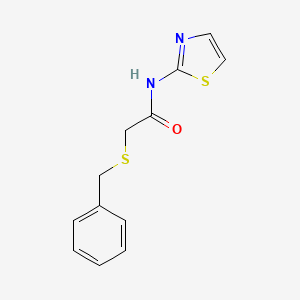
N-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)benzamide, also known as MTT, is a synthetic compound that has been widely used in scientific research for its unique properties. MTT belongs to the class of thiazole dyes and has been extensively studied for its ability to interact with biological molecules, including proteins and nucleic acids.
作用机制
The mechanism of action of N-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)benzamide involves its interaction with biological molecules, including proteins and nucleic acids. This compound can bind to these molecules and alter their conformation, which can affect their function and interactions. The reduction of this compound by the mitochondrial electron transport chain is a key step in the detection of mitochondrial activity in cells.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is generally considered safe for use in scientific research. However, this compound can interact with biological molecules and alter their function, which can have downstream effects on cellular processes. The use of this compound in experiments should be carefully controlled to ensure that the results are not affected by the presence of the compound.
实验室实验的优点和局限性
The main advantage of N-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)benzamide is its ability to detect mitochondrial activity in cells, which is a key indicator of cell viability and function. This compound is also relatively easy to use and can be quantified using spectrophotometry. However, this compound has some limitations, including its potential to interact with biological molecules and alter their function. The use of this compound should be carefully controlled to ensure that the results are not affected by the presence of the compound.
未来方向
There are several future directions for the use of N-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)benzamide in scientific research. One area of interest is the development of new assays and techniques for the detection of mitochondrial activity using this compound. Another area of interest is the study of the interaction of this compound with biological molecules and the development of new compounds with similar properties. Additionally, the use of this compound in drug discovery and development is an area of active research, as the compound has the potential to be used as a screening tool for the identification of new drug candidates.
Conclusion:
This compound is a synthetic compound that has been widely used in scientific research for its ability to interact with biological molecules. The compound has been used in the detection of mitochondrial activity in cells, the study of protein-protein interactions, DNA binding, and enzyme activity. This compound has a low toxicity profile but can interact with biological molecules and alter their function. The use of this compound should be carefully controlled to ensure that the results are not affected by the presence of the compound. There are several future directions for the use of this compound in scientific research, including the development of new assays and techniques and the study of the interaction of this compound with biological molecules.
合成方法
N-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)benzamide can be synthesized through a multistep process involving the condensation of 2-aminothiophenol with benzaldehyde followed by the reaction with benzoyl chloride. The final product is obtained through purification and crystallization. The synthesis of this compound has been optimized over the years to increase the yield and purity of the compound.
科学研究应用
N-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)benzamide has been extensively used in scientific research for its ability to interact with biological molecules. One of the most common applications of this compound is in the detection of mitochondrial activity in cells. This compound is reduced by the mitochondrial electron transport chain to form a purple formazan product, which can be quantified using spectrophotometry. This assay is widely used to evaluate the viability of cells and the effects of drugs and toxins on mitochondrial function.
This compound has also been used in the study of protein-protein interactions, DNA binding, and enzyme activity. This compound can bind to proteins and nucleic acids and alter their conformation, which can be used to study their function and interactions. This compound has been used to study the activity of enzymes such as peroxidases and dehydrogenases, which can catalyze the reduction of this compound to form formazan.
属性
IUPAC Name |
N-(3,4-diphenyl-1,3-thiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2OS/c25-21(18-12-6-2-7-13-18)23-22-24(19-14-8-3-9-15-19)20(16-26-22)17-10-4-1-5-11-17/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGLUOPONFXOFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=NC(=O)C3=CC=CC=C3)N2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359709 |
Source


|
| Record name | N-(3,4-Diphenyl-1,3-thiazol-2(3H)-ylidene)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72149-83-8 |
Source


|
| Record name | N-(3,4-Diphenyl-1,3-thiazol-2(3H)-ylidene)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1-azepanyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5864859.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5864867.png)



![methyl 4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5864902.png)



![N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5864952.png)
![3-ethyl-5-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5864955.png)
![{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5864957.png)
![N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5864964.png)
